4,5-Dichloro-2-fluorobenzenesulfonamide

Description

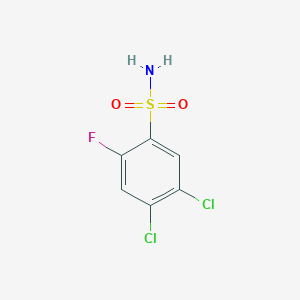

4,5-Dichloro-2-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by its unique substitution pattern: two chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a sulfonamide group (-SO₂NH₂) at position 1. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The sulfonamide moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), while the halogen atoms enhance lipophilicity and influence intermolecular interactions in crystal packing .

Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization . For instance, SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and torsion angles . ORTEP-3 provides graphical representations of thermal ellipsoids, aiding in the interpretation of molecular geometry and crystallographic disorder .

Properties

CAS No. |

874773-69-0 |

|---|---|

Molecular Formula |

C6H4Cl2FNO2S |

Molecular Weight |

244.07 |

IUPAC Name |

4,5-dichloro-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) |

InChI Key |

YUNFSYHANIFFLS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)F |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Halogenated benzenesulfonamides exhibit distinct physicochemical and biological properties depending on the type, number, and position of substituents. Below is a comparative analysis of 4,5-Dichloro-2-fluorobenzenesulfonamide with three analogs:

Substituent Effects on Molecular Geometry

Crystallographic studies using SHELX reveal that halogen positioning significantly impacts bond lengths and angles. For example:

Key observations:

- Fluorine’s electronegativity shortens adjacent C-F bonds compared to C-Cl bonds.

- The sulfonamide S-N bond length remains consistent (~1.62–1.64 Å) across analogs, reflecting minimal steric perturbation.

Impact on Crystal Packing

ORTEP-3 visualizations highlight differences in intermolecular interactions:

- This compound forms Cl···Cl and F···H-N halogen bonds, creating a layered structure.

- 5-Chloro-2-fluorobenzenesulfonamide (one fewer Cl) exhibits weaker Cl···Cl interactions, resulting in less dense packing.

These variations influence solubility and thermal stability, critical for pharmaceutical formulation .

Methodological Considerations

The SHELX system (particularly SHELXL) remains the gold standard for refining small-molecule structures, ensuring high precision in geometric comparisons . ORTEP-3’s GUI facilitates rapid visualization of structural differences, though its reliance on older algorithms may limit real-time rendering for complex crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.